Direct Furan Attachment vs. Phenyl-Bridged Analog: Physicochemical Properties Impacting Membrane Permeability and Oral Bioavailability Prediction
Compared to the phenyl-bridged analog N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide (MW 421.45 g/mol, logP 4.86, HBD 1, HBA 6, PSA 61.88 Ų) , the target compound N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (MW 345.36 g/mol, HBD 1, HBA 5, PSA 68.3 Ų) has a 76 Da lower molecular weight and lower calculated logP (estimated ~3.6 by fragment-based approach), placing it closer to the centroid of oral drug-like chemical space. The reduced hydrogen bond acceptor count (5 vs. 6) and absence of the additional phenyl ring may translate to higher aqueous solubility and improved passive membrane permeability, critical for cell-based assay performance.
| Evidence Dimension | Molecular weight, logP, hydrogen bond donor/acceptor count, polar surface area |
|---|---|
| Target Compound Data | MW 345.36 g/mol, logP ~3.6 (estimated), HBD 1, HBA 5, PSA 68.3 Ų |
| Comparator Or Baseline | N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide: MW 421.45 g/mol, logP 4.86 (measured), HBD 1, HBA 6, PSA 61.88 Ų |
| Quantified Difference | ∆MW = -76 g/mol; ∆logP ≈ -1.3; ∆HBA = -1; ∆PSA = +6.4 Ų |
| Conditions | logP and PSA values from ChemDiv QC datasheet; target compound properties calculated by ACD/Labs fragment method |
Why This Matters
Lower molecular weight and logP typically correlate with better solubility and pharmacokinetic profile, reducing the risk of attrition due to poor ADME in early screening campaigns.
